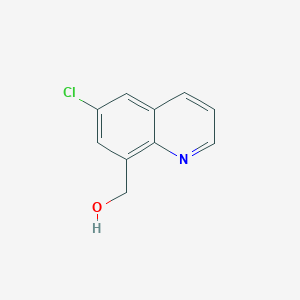

(6-Chloroquinolin-8-yl)methanol

Description

BenchChem offers high-quality (6-Chloroquinolin-8-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloroquinolin-8-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

(6-chloroquinolin-8-yl)methanol |

InChI |

InChI=1S/C10H8ClNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-5,13H,6H2 |

InChI Key |

XHVKBSRBADVXRM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)CO)Cl |

Origin of Product |

United States |

Foundational & Exploratory

(6-Chloroquinolin-8-yl)methanol as a building block in medicinal chemistry

A Strategic Building Block for Medicinal Chemistry[1]

Executive Summary

(6-Chloroquinolin-8-yl)methanol (CAS: 28670-73-7) represents a high-value "privileged scaffold" derivative in modern drug discovery. While the quinoline core is ubiquitous in antimalarial, antiviral, and antineoplastic pharmacopoeias, this specific 6-chloro-8-hydroxymethyl substitution pattern offers a unique duality: the 6-chloro substituent provides metabolic stability and lipophilic bulk to fill hydrophobic pockets, while the 8-hydroxymethyl group serves as a versatile synthetic handle for installing solubilizing groups, pharmacophores, or chelating motifs.

This guide details the synthesis, reactivity, and application of this building block, designed for medicinal chemists optimizing Structure-Activity Relationships (SAR) in kinase inhibitors, metalloenzyme modulators, and G-protein coupled receptor (GPCR) ligands.[1]

Part 1: Chemical Profile & Properties[1]

| Property | Data |

| IUPAC Name | (6-Chloroquinolin-8-yl)methanol |

| CAS Number | 28670-73-7 |

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.63 g/mol |

| LogP (Predicted) | ~2.3 (Moderate Lipophilicity) |

| H-Bond Donors/Acceptors | 1 / 2 |

| pKa (Quinoline N) | ~4.0–4.5 (Reduced basicity due to 6-Cl electron withdrawal) |

| Physical State | Off-white to pale yellow solid |

Part 2: Synthesis Strategies

The preparation of (6-Chloroquinolin-8-yl)methanol is typically approached via two primary routes, depending on the availability of starting materials and scale requirements.

Strategy A: The Oxidative Route (From 6-Chloro-8-methylquinoline)

This is the most common industrial route due to the commercial availability of 6-chloro-8-methylquinoline. It involves the selective oxidation of the benzylic methyl group.

-

Mechanism: Riley Oxidation or Radical Halogenation/Hydrolysis.[1]

-

Pros: Cheap starting material.[1]

-

Cons: Selenium dioxide (SeO₂) is toxic; purification can be challenging.[1]

Strategy B: The Reductive Route (From 6-Chloroquinoline-8-carboxylic acid)

Preferred for small-scale, high-purity medicinal chemistry needs. It starts from the carboxylic acid or ester, often derived from a Skraup synthesis using 2-amino-5-chlorobenzoic acid derivatives.

-

Mechanism: Nucleophilic hydride addition (LiAlH₄ or BH₃[1]·THF).

-

Pros: Clean reaction profile; high yields.

-

Cons: Requires handling of pyrophoric reducing agents.[1]

Synthesis Pathway Diagram[1][2][3]

Figure 1: Divergent synthetic pathways to the target alcohol. Route A utilizes benzylic oxidation, while Route B utilizes carboxylate reduction.

Part 3: Reactivity & Functionalization[1][5]

The 8-hydroxymethyl group is a "pivot point" for diversifying the scaffold. The 6-chloro group is generally inert under standard nucleophilic conditions but can be activated for palladium-catalyzed cross-couplings (Buchwald-Hartwig or Suzuki) using specialized bulky phosphine ligands (e.g., XPhos, BrettPhos).

Key Transformations:

-

Appel Reaction / Thionyl Chloride: Converts the alcohol to a benzylic chloride/bromide, creating a potent electrophile for alkylating amines or phenols.[1]

-

Swern / MnO₂ Oxidation: Regenerates the aldehyde for Wittig olefination or reductive amination.[1]

-

Etherification: Williamson ether synthesis to attach solubilizing PEG chains or lipophilic tails.[1]

Functionalization Logic Diagram

Figure 2: The reactivity profile of the scaffold, highlighting the versatility of the alcohol handle and the potential for late-stage diversification at the 6-position.

Part 4: Medicinal Chemistry Applications[1][4][6][7][8][9]

1. Kinase Inhibition (Hinge Binding)

Quinoline scaffolds often mimic the adenine ring of ATP. The nitrogen atom (N1) acts as a hydrogen bond acceptor.

-

Role of 6-Cl: The chlorine atom at position 6 is strategically placed to fill the hydrophobic "gatekeeper" pocket or solvent-accessible regions in kinases like EGFR or VEGFR. It also blocks metabolic hydroxylation at this electron-rich position.

-

Role of 8-CH₂OH: This group can extend towards the ribose-binding pocket, forming H-bonds with residues like Asp or Glu, or serve as a linker to a solubilizing tail (e.g., morpholine/piperazine) to improve oral bioavailability.[1]

2. Metalloenzyme Inhibition

8-Hydroxyquinoline (8-HQ) is a classic bidentate chelator.[1]

-

Modification: The (8-yl)methanol is a homologated version of 8-HQ. It does not form the tight 5-membered chelate ring typical of 8-HQ. Instead, it forms a larger 6-membered chelate ring (if the alcohol oxygen binds) or simply acts as a steric wedge.

-

Utility: This is useful when attenuating metal affinity is desired to reduce toxicity while maintaining target affinity (e.g., in histone demethylase inhibitors).[1]

3. Antimalarial & Anti-infective Agents

Analogous to mefloquine and quinine, the lipophilic quinoline core intercalates into DNA or inhibits heme polymerization in Plasmodium. The 6-Cl group enhances lipophilicity (logP), facilitating transport across parasitic membranes.[1]

Part 5: Experimental Protocols

Protocol A: Synthesis via SeO₂ Oxidation (From 6-Chloro-8-methylquinoline)

Context: This method generates the aldehyde, which is subsequently reduced.[1]

-

Oxidation:

-

Dissolve 6-chloro-8-methylquinoline (10.0 mmol) in 1,4-dioxane (50 mL).

-

Add Selenium Dioxide (SeO₂) (12.0 mmol).[1]

-

Reflux the mixture for 4–6 hours. Monitor by TLC (formation of a more polar spot).[1]

-

Filter hot through Celite to remove metallic selenium. Concentrate the filtrate to obtain crude 6-chloroquinoline-8-carbaldehyde.

-

-

Reduction:

-

Resuspend the crude aldehyde in Methanol (30 mL) and cool to 0°C.

-

Add Sodium Borohydride (NaBH₄) (15.0 mmol) portion-wise over 15 minutes.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature.

-

Quench: Add saturated NH₄Cl solution (10 mL). Extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

-

Protocol B: Synthesis via Ester Reduction

Context: Starting from Methyl 6-chloroquinoline-8-carboxylate.[1]

-

Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen/Argon.

-

Reagent Prep: Add Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv) to anhydrous THF (20 mL) at 0°C.

-

Addition: Dissolve Methyl 6-chloroquinoline-8-carboxylate (1.0 equiv) in anhydrous THF (10 mL) and add dropwise to the LiAlH₄ suspension.

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours.

-

Fieser Workup:

-

Cool to 0°C.[1]

-

Add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH₄ used.

-

Add MgSO₄, stir for 15 mins, and filter the granular white precipitate.

-

-

Isolation: Concentrate the filtrate to yield the pure alcohol.

References

-

Quinoline Scaffolds in Medicinal Chemistry

- Yadav, P., & Shah, K. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry.

-

Synthesis of Quinoline Derivatives

-

Reduction of Carboxylic Acids

-

8-Hydroxyquinoline Derivatives

-

Commercial Availability & CAS Data

-

Sigma-Aldrich/Merck.[1] 6-Chloro-4-hydroxy-8-methylquinoline (Related Building Block).

-

Sources

Methodological & Application

Application Note & Protocols for Structural Elucidation and Purity Assessment

An In-Depth Guide to the Analytical Characterization of (6-Chloroquinolin-8-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: (6-Chloroquinolin-8-yl)methanol is a key heterocyclic building block, serving as a precursor in the synthesis of various pharmacologically active compounds. Its precise structure and purity are paramount to ensure the integrity and reproducibility of downstream applications, from medicinal chemistry to materials science. This document provides a comprehensive suite of analytical methods designed for the unambiguous characterization of this compound. The protocols herein are not merely procedural; they are grounded in the fundamental principles of each technique, offering insights into the causality behind experimental choices. This approach ensures that the methods are not only followed but understood, empowering researchers to adapt and troubleshoot effectively. By integrating data from multiple orthogonal techniques, we establish a self-validating system for the complete and reliable characterization of (6-Chloroquinolin-8-yl)methanol.

Physicochemical Properties

A summary of the key physicochemical properties of (6-Chloroquinolin-8-yl)methanol is presented below. This data serves as a primary reference for sample handling and interpretation of analytical results.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO | [1] |

| Molecular Weight | 193.63 g/mol | Calculated |

| CAS Number | 28670-73-7 | [2] |

| Appearance | Solid (form may vary) | |

| Solubility | Soluble in solvents like DMSO, Methanol, Chloroform | General Knowledge |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For (6-Chloroquinolin-8-yl)methanol, ¹H and ¹³C NMR are essential to confirm the connectivity and chemical environment of each atom.

Rationale for Experimental Choices

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, particularly for its ability to resolve hydroxyl (-OH) protons through hydrogen bonding, preventing rapid exchange and allowing for clearer signal observation.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR, offering a sharp, inert reference signal.[3]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of (6-Chloroquinolin-8-yl)methanol and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: The analysis should be performed on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.[4]

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

A relaxation delay (d1) of 1-2 seconds is generally sufficient.

-

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for faster acquisition due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Use the same spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 160 ppm.

-

Number of scans: 512-2048 or more to achieve a good signal-to-noise ratio.

-

A relaxation delay of 2 seconds is standard.

-

Expected Data and Interpretation

The combination of ¹H and ¹³C NMR spectra provides a complete picture of the molecule's structure. The expected chemical shifts are summarized below, based on known data for quinoline derivatives.[4][5][6][7]

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~8.9 (dd) | H2 | ~150 | C2 |

| ~7.4 (dd) | H3 | ~122 | C3 |

| ~8.1 (dd) | H4 | ~136 | C4 |

| ~7.6 (d) | H5 | ~128 | C5 |

| - | C6 (Cl-substituted) | ~130 | C6 |

| ~7.8 (d) | H7 | ~127 | C7 |

| - | C8 (CH₂OH-substituted) | ~138 | C8 |

| ~5.0 (s) | -CH₂OH | ~60 | -CH₂OH |

| Variable (br s) | -CH₂OH | ~148 | C8a |

| ~128 | C4a |

Note: d=doublet, dd=doublet of doublets, s=singlet, br s=broad singlet. Coupling constants (J values) will further confirm proton-proton proximities.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is indispensable for determining the molecular weight of a compound and aids in confirming its elemental composition. For halogenated compounds, MS is particularly useful due to the characteristic isotopic patterns of elements like chlorine.

Rationale for Experimental Choices

-

Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like (6-Chloroquinolin-8-yl)methanol and is easily coupled with liquid chromatography (LC-MS).[8] It typically produces the protonated molecular ion [M+H]⁺.

-

Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer provides high mass accuracy, allowing for the confident determination of the elemental formula from the exact mass.

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Chromatography (Optional but Recommended): Use a simple HPLC method (see Section 3.0) to introduce the sample into the mass spectrometer. This ensures that the analysis is performed on a pure peak.

-

Mass Spectrometer Setup:

-

Mode: Positive ion ESI.

-

Mass Range: Scan from m/z 50 to 500.

-

Source Parameters: Optimize capillary voltage, gas flow, and temperature according to the instrument manufacturer's guidelines.

-

-

Data Acquisition: Acquire full scan data.

Expected Data and Interpretation

-

Molecular Ion Peak: The primary peak of interest will be the protonated molecule, [M+H]⁺, at m/z 194 .

-

Isotopic Pattern: Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern for the molecular ion:

-

A peak at m/z 194.03 corresponding to [C₁₀H₉³⁵ClNO]⁺.

-

A peak at m/z 196.03 corresponding to [C₁₀H₉³⁷ClNO]⁺, with an intensity approximately one-third of the m/z 194 peak. This pattern is a definitive indicator of the presence of a single chlorine atom.[9]

-

-

Fragmentation: Key fragments may include the loss of water ([M+H-H₂O]⁺ at m/z 176) or the loss of the hydroxymethyl group ([M+H-CH₂OH]⁺ at m/z 163).

High-Performance Liquid Chromatography (HPLC): Purity and Quantification

HPLC is the gold standard for assessing the purity of pharmaceutical compounds and intermediates. A well-developed reversed-phase HPLC method can separate the target compound from starting materials, by-products, and degradants.

Rationale for Experimental Choices

-

Stationary Phase: A C18 column is the most versatile and widely used reversed-phase column, offering excellent retention and separation for moderately polar compounds like quinoline derivatives.[10][11]

-

Mobile Phase: A mixture of acetonitrile (or methanol) and water provides the necessary polarity range for elution.[12] An acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is crucial to protonate the quinoline nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks.[12]

-

Detection: The conjugated quinoline ring system exhibits strong UV absorbance. A detection wavelength of ~250 nm is typically effective for sensitive detection.[11]

Experimental Protocol: Reversed-Phase HPLC

-

System Preparation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV-Vis at 250 nm.

-

-

Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at 1 mg/mL. Dilute further with the mobile phase to a working concentration of ~0.1 mg/mL.

-

Gradient Elution: A gradient method is recommended to ensure the elution of any impurities with different polarities.

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 15.0 | 10 | 90 |

| 17.0 | 10 | 90 |

| 17.1 | 90 | 10 |

| 20.0 | 90 | 10 |

-

Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Complementary Spectroscopic Techniques

While NMR and MS provide the core structural information, FTIR and UV-Vis spectroscopy offer valuable complementary data to confirm functional groups and electronic properties.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[13]

-

Protocol:

-

Prepare the sample as a KBr pellet or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.[5]

-

-

Expected Data:

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretch (alcohol) |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1450 | Aromatic C=C and C=N ring stretches |

| 1150-1050 | C-O stretch (primary alcohol) |

| 850-750 | C-Cl stretch |

UV-Vis Spectroscopy

This technique measures the absorption of UV and visible light, providing information on the electronic transitions within conjugated systems.[14]

-

Protocol:

-

Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a UV-transparent solvent like methanol or ethanol.[15]

-

Use a quartz cuvette to measure the absorbance from 200 to 400 nm.

-

-

Expected Data: The quinoline ring system will produce characteristic absorption maxima (λmax). Expect strong absorptions in the 230-280 nm range, with possible weaker absorptions at longer wavelengths, corresponding to π→π* transitions.[16]

Integrated Analytical Workflow

The effective characterization of (6-Chloroquinolin-8-yl)methanol relies on the logical integration of these techniques. The following workflow ensures a comprehensive analysis from initial identification to final purity assessment.

Caption: Integrated workflow for the characterization of (6-Chloroquinolin-8-yl)methanol.

This multi-faceted approach ensures the generation of a robust and reliable data package, confirming the identity, structure, and purity of (6-Chloroquinolin-8-yl)methanol, thereby upholding the highest standards of scientific integrity for its use in research and development.

References

-

Molecules. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Available from: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. Available from: [Link]

-

Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. Available from: [Link]

-

ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available from: [Link]

-

Preprints.org. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Available from: [Link]

-

ResearchGate. (n.d.). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. Available from: [Link]

-

Journal of Chemical Health Risks. (n.d.). Synthesis, Characterization, Antimicrobial Activity, DFT, Molecular Docking, and ADMET of 4-Chlorophenyazolquniolin-8-ol and Its Metal Complexes. Available from: [Link]

-

SpectraBase. (n.d.). 6-chloro-8-methylquinoline. Available from: [Link]

-

European Journal of Chemistry. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. Available from: [Link]

-

Journal of Food and Bioprocess Engineering. (2023). Simultaneous determination of ethanol and methanol in non-alcoholic beverages by precolumn derivatization and liquid chromatography with fluorescence detection. Available from: [Link]

-

Chemical Methodologies. (2022). Synthesis, Characterization, and Biological Activity of Mixed Ligand Complexes from 8-Hydroxyquinoline and New Ligand for β-En. Available from: [Link]

-

Molecules. (2000). Derivative UV Spectrophotometric Analysis of Some Pharmaceutically Important Halogenated 8-Hdroxyquinoline Derivatives via Their Pd (II)-Complexes. MDPI. Available from: [Link]

-

IISTE. (n.d.). Spectrophotometric Studies of Charge Transfer Complexes of 8-Hydroxyquinoline with Iodine in Different Solvents. Available from: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

-

Gunda, G. K., et al. (2018). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC. Available from: [Link]

-

Molecules. (2022). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. MDPI. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Hydroxymethylquinoline. PubChem. Available from: [Link]

-

Molbank. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Analytical Methods. Available from: [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Available from: [Link]

-

PubChemLite. (n.d.). 6-chloroquinolin-8-ol. Available from: [Link]

-

ResearchGate. (n.d.). UV–Vis absorption spectra changes of compounds 6, 7, 8 and 9. Available from: [Link]

-

Lead Sciences. (n.d.). (8-Chloroquinolin-6-yl)methanol. Available from: [Link]

-

ResearchGate. (n.d.). The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. Available from: [Link]

-

SIELC Technologies. (2018). Cloquintocet-mexyl. Available from: [Link]

-

Molecules. (2024). UPLC-ESI-MS/MS Profiling of Secondary Metabolites from Methanol Extracts of In Vivo and In Vitro Tissues of Daucus capillifolius Gilli. MDPI. Available from: [Link]

-

Pharmacognosy Journal. (2019). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Available from: [Link]

Sources

- 1. 6-chloro-8-methylquinoline | CAS 19655-50-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 28670-73-7|(6-Chloroquinolin-8-yl)methanol|BLD Pharm [bldpharm.com]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. 6-chloro-8-methylquinoline synthesis - chemicalbook [chemicalbook.com]

- 8. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sielc.com [sielc.com]

- 12. Cloquintocet-mexyl | SIELC Technologies [sielc.com]

- 13. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. iiste.org [iiste.org]

- 16. Derivative UV Spectrophotometric Analysis of Some Pharmaceutically Important Halogenated 8-Hdroxyquinoline Derivatives via Their Pd (II)-Complexes [mdpi.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (6-Chloroquinolin-8-yl)methanol

Introduction

(6-Chloroquinolin-8-yl)methanol is a key heterocyclic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The precise substitution pattern on the quinoline ring, such as the presence of a chloro group at the 6-position and a methanol group at the 8-position, can significantly influence its biological activity. Therefore, obtaining highly pure (6-Chloroquinolin-8-yl)methanol is crucial for accurate pharmacological evaluation and further synthetic modifications.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3] This application note provides a detailed, robust, and validated protocol for the purification of (6-Chloroquinolin-8-yl)methanol using reverse-phase HPLC (RP-HPLC). The methodology described herein is designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, ensuring the reliability and reproducibility of subsequent experimental results.

Scientific Principles of Purification

The purification of (6-Chloroquinolin-8-yl)methanol by RP-HPLC is based on the differential partitioning of the target compound and its impurities between a nonpolar stationary phase and a polar mobile phase. The choice of a C18 column provides a hydrophobic surface that interacts with the quinoline ring system.[3][4] By employing a gradient elution with a mixture of an aqueous mobile phase (often acidified to improve peak shape) and an organic modifier like acetonitrile or methanol, compounds are eluted based on their relative hydrophobicity.[5][6] Less polar compounds will have a stronger affinity for the stationary phase and thus elute later, while more polar impurities will elute earlier. The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase helps to suppress the ionization of the basic nitrogen in the quinoline ring, leading to sharper, more symmetrical peaks.[4][5]

Potential Impurities in Synthesis

The synthesis of quinoline derivatives can proceed through various established methods like the Skraup, Doebner-von Miller, or Friedlander syntheses.[7][8][9] These synthetic routes can often lead to the formation of several process-related impurities. For (6-Chloroquinolin-8-yl)methanol, potential impurities may include starting materials, regioisomers, over-oxidized products (e.g., the corresponding carboxylic acid), or byproducts from side reactions. For instance, incomplete reduction of a corresponding aldehyde or ester would leave residual starting material. Isomeric impurities, where the chloro or methanol group is at a different position on the quinoline ring, are also a common challenge. A thorough understanding of the synthetic route is paramount in anticipating and identifying potential impurities during method development.

Materials and Methods

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector is required.[10]

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for analytical scale purification. For preparative scale, a larger diameter column with the same stationary phase chemistry should be used.

-

Chemicals and Reagents:

-

(6-Chloroquinolin-8-yl)methanol (crude reaction mixture)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)[11]

-

Phosphoric acid (analytical grade)

-

Ultrapure water

-

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in Table 1.

Table 1: HPLC Method Parameters for the Purification of (6-Chloroquinolin-8-yl)methanol

| Parameter | Condition |

| Column | C18 Reverse-Phase (4.6 mm x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL (analytical) |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm and 340 nm |

Rationale for Parameter Selection:

-

Mobile Phase: The combination of acidified water and acetonitrile is a common and effective mobile phase for the separation of quinoline derivatives, providing good resolution and peak shape.[4][5]

-

Gradient Elution: A gradient is employed to effectively separate compounds with a range of polarities. The initial low organic concentration allows for the elution of polar impurities, while the gradual increase in acetonitrile concentration elutes the target compound and more nonpolar impurities.

-

Detection Wavelength: Quinolines typically exhibit strong UV absorbance. Monitoring at 254 nm provides a general chromatogram, while a more specific wavelength, such as 340 nm, can be used based on the UV spectrum of the target compound to enhance selectivity.[10]

Experimental Protocol

Sample Preparation

-

Accurately weigh approximately 10 mg of the crude (6-Chloroquinolin-8-yl)methanol.

-

Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

Sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[3]

HPLC System Setup and Equilibration

-

Set up the HPLC system according to the parameters outlined in Table 1.

-

Purge the pump with both Mobile Phase A and Mobile Phase B to remove any air bubbles.

-

Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.

Purification Workflow

Figure 1: A schematic representation of the HPLC purification workflow for (6-Chloroquinolin-8-yl)methanol.

Step-by-Step Methodology

-

Injection: Inject the prepared sample onto the equilibrated HPLC system.

-

Gradient Run: Initiate the gradient elution program as detailed in Table 1.

-

Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions just before the main peak corresponding to (6-Chloroquinolin-8-yl)methanol begins to elute and stop collecting after the peak has returned to baseline. It is advisable to collect multiple small fractions across the peak to isolate the purest portions.

-

Purity Analysis of Fractions: Analyze each collected fraction by analytical HPLC using the same method to determine the purity of each fraction.

-

Pooling and Solvent Evaporation: Pool the fractions that meet the desired purity specifications (e.g., >98%).

-

Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

-

Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

Results and Discussion

A successful purification will yield a chromatogram with a well-resolved peak for (6-Chloroquinolin-8-yl)methanol, separated from earlier and later eluting impurities. The retention time of the target compound will depend on the specific column and system but is expected to be in the mid-to-late region of the gradient. The purity of the final product should be confirmed by analytical HPLC, and its identity can be verified using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting

| Problem | Possible Cause | Solution |

| Poor Peak Shape (Tailing) | Silanol interactions; inappropriate mobile phase pH. | Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. Ensure the mobile phase pH is sufficiently low to protonate the quinoline nitrogen. |

| Poor Resolution | Inappropriate gradient; column degradation. | Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. Replace the column if it has exceeded its lifetime. |

| Low Recovery | Sample precipitation on the column; compound instability. | Ensure the sample is fully dissolved in the initial mobile phase. Check the stability of the compound under the acidic mobile phase conditions. |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC purification of (6-Chloroquinolin-8-yl)methanol. By following the detailed methodology and understanding the underlying chromatographic principles, researchers can consistently obtain a high-purity compound essential for reliable downstream applications in drug discovery and development. The self-validating nature of the protocol, which includes in-process purity checks of collected fractions, ensures the integrity of the final purified product.

References

- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (2022).

- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. BenchChem.

- SIELC Technologies. (2018). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. SIELC Technologies.

- SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.

- ChemicalBook. (n.d.). 6-chloro-8-methylquinoline synthesis. ChemicalBook.

- The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.

- National Center for Biotechnology Information. (n.d.). 6-Chloroquinoline. PubChem.

- MDPI. (2023).

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

- BLD Pharm. (n.d.). 28670-73-7|(6-Chloroquinolin-8-yl)methanol. BLD Pharm.

- Google Patents. (n.d.). CN105085178B - The method of purification of hplc grade methanol.

- National Center for Biotechnology Information. (2020). Analytical method development and validation of reverse-phase high-performance liquid chromatography (RP-HPLC) method for simultaneous quantifications of quercetin and piperine in dual-drug loaded nanostructured lipid carriers. PubMed.

- ScienceScholar. (2022). Quinoline derivative and their pharmacological & medicinal potential. ScienceScholar.

- CORE. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. CORE.

- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Chloro-Methylquinolines. BenchChem.

- MDPI. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)

- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Cheméo. (n.d.). 6-Chloro-2-methylquinoline.pdf. Cheméo.

- MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI.

- ChemicalBook. (n.d.). 8-Chloroquinoline CAS#: 611-33-6. ChemicalBook.

- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development. Sigma-Aldrich.

- ResearchGate. (2025). Isolation and identification of impurities in chlorin e6.

- Lirias. (2022).

- MDPI. (2023). Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities D. MDPI.PI.

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Analytical method development and validation of reverse-phase high-performance liquid chromatography (RP-HPLC) method for simultaneous quantifications of quercetin and piperine in dual-drug loaded nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. One moment, please... [iipseries.org]

- 9. mdpi.com [mdpi.com]

- 10. ijsred.com [ijsred.com]

- 11. CN105085178B - The method of purification of hplc grade methanol - Google Patents [patents.google.com]

Application Notes & Protocols: Strategic Implementation of (6-Chloroquinolin-8-yl)methanol in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Convergence of a Privileged Scaffold and a Nobel-Winning Reaction

The quinoline ring system, a fusion of benzene and pyridine, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of bioactive molecules and marketed drugs.[1][2] Its structural rigidity, nitrogen atom for hydrogen bonding, and extensive surface area for substitution allow for precise modulation of pharmacological properties, leading to applications in anticancer, antimalarial, anti-inflammatory, and antimicrobial therapies.[2][3][4] The functionalization of this scaffold is therefore a critical endeavor in drug discovery.[3][5]

The Suzuki-Miyaura cross-coupling reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[6][7] Its success is rooted in the use of organoboron reagents, which are generally stable, have low toxicity, and are compatible with a wide range of functional groups.[8][9] This application note provides a detailed guide for researchers on the strategic use of a specific, functionalized building block, (6-Chloroquinolin-8-yl)methanol, in Suzuki coupling reactions to generate novel 6-aryl- and 6-heteroaryl-8-(hydroxymethyl)quinolines, key intermediates for drug development.

We will delve into the mechanistic underpinnings, provide a robust experimental protocol, and explore optimization strategies, with a particular focus on addressing the inherent challenges of using an electron-rich chloroquinoline substrate.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki coupling hinges on a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[6][10] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The process comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][10]

-

Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the electrophile (in this case, the C-Cl bond of (6-Chloroquinolin-8-yl)methanol). This is often the rate-determining step, especially for less reactive aryl chlorides.[8] This step forms a Pd(II) intermediate.

-

Transmetalation: The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[11][12]

-

Reductive Elimination: The two organic partners coupled to the Pd(II) center are expelled as the final biaryl product. This step forms the new C-C bond and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6][8]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Core Protocol: Suzuki Coupling of (6-Chloroquinolin-8-yl)methanol with Phenylboronic Acid

This protocol provides a reliable starting point for the coupling of (6-Chloroquinolin-8-yl)methanol. It is designed to be a self-validating system; successful execution should yield the desired product, which can be confirmed by standard analytical techniques (TLC, LC-MS, NMR).

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | mmols | Equivalents |

| (6-Chloroquinolin-8-yl)methanol | 193.62 | 194 mg | 1.0 | 1.0 |

| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | 1.2 |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 41 mg | 0.05 | 0.05 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |

| 1,4-Dioxane | - | 8 mL | - | - |

| Deionized Water | - | 2 mL | - | - |

Experimental Procedure

Caption: General experimental workflow for the Suzuki coupling protocol.

-

Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add (6-Chloroquinolin-8-yl)methanol (194 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (415 mg, 3.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Maintaining oxygen-free conditions is critical to prevent both the degradation of the phosphine ligand and the undesired homocoupling of the boronic acid.[6][13]

-

Solvent Addition & Degassing: Using syringes, add 1,4-dioxane (8 mL) and deionized water (2 mL). Vigorously bubble argon through the stirred reaction mixture for 15-20 minutes to thoroughly degas the solvents. The biphasic solvent system is highly effective; dioxane solubilizes the organic components and catalyst, while water dissolves the inorganic base.[9][12][14]

-

Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously overnight (12-16 hours). The reaction mixture will typically turn dark brown or black, which is normal for palladium-catalyzed reactions.[15]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting chloroquinoline is consumed.

-

Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with deionized water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the pure (6-phenylquinolin-8-yl)methanol.

Optimization and Troubleshooting

The success of a Suzuki coupling, particularly with a challenging substrate like a chloroquinoline, often requires optimization. The choice of catalyst, ligand, base, and solvent can profoundly impact yield and reaction time.[13][14]

Key Parameter Optimization

| Parameter | Standard Condition | Alternative Options & Rationale |

| Palladium Source | Pd(dppf)Cl₂ | Pd₂(dba)₃ or Pd(OAc)₂: These are Pd(0) and Pd(II) precursors, respectively, that require an external ligand. They offer flexibility in choosing a ligand tailored to the substrate.[11] Pd/C: A heterogeneous catalyst that is advantageous for industrial processes due to easy removal by filtration, though it may require specific ligands to be effective for haloquinolines.[16] |

| Ligand | dppf (in pre-catalyst) | Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, RuPhos): Aryl chlorides require electron-rich ligands to accelerate the slow oxidative addition step. These Buchwald-type ligands are often superior for less reactive electrophiles.[8][15] |

| Base | K₂CO₃ (aq.) | K₃PO₄: A stronger base that can be effective in difficult couplings.[15] Cs₂CO₃: A highly effective but more expensive base, often used when others fail. Its high solubility in organic solvents can accelerate the reaction. KF: A milder base used to prevent hydrolysis of sensitive functional groups like esters.[11] |

| Solvent | Dioxane/Water | Toluene/Water: A common alternative, less polar than dioxane. DMF or Acetonitrile/Water: More polar solvent systems that can be beneficial, especially if starting material solubility is an issue.[14][17] The solvent choice can influence catalyst activity and base efficacy.[14][18] |

Common Problems and Solutions

| Issue | Probable Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (degraded by oxygen). 2. Insufficiently active catalytic system for a chloro-substrate. 3. Poor solubility of starting materials. | 1. Ensure rigorous degassing and use of a fresh catalyst.[13] 2. Switch to a more active catalyst system, such as Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos).[15] 3. Try a different solvent system like DMF/water to improve solubility.[17] |

| Dehalogenation | The aryl halide is reduced instead of coupling. This can be promoted by certain solvents or bases. | Change the solvent system or use a different base. Sometimes lowering the temperature can mitigate this side reaction.[6][13] |

| Boronic Acid Homocoupling | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction. Using a Pd(0) source can also help.[6][13] |

| Protodeborylation | The boronic acid is replaced by a hydrogen atom before it can transmetalate. More common with heteroaryl boronic acids. | Use the boronic acid as fresh as possible. Consider using a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[9][13] |

Conclusion

The Suzuki-Miyaura coupling of (6-Chloroquinolin-8-yl)methanol is a highly effective strategy for synthesizing novel, functionalized quinoline derivatives for downstream applications in drug discovery and materials science. While the relative inertness of the aryl chloride bond presents a challenge, it can be readily overcome by selecting a suitably active palladium catalyst and ligand system. By understanding the reaction mechanism and systematically applying the optimization and troubleshooting strategies outlined in this guide, researchers can confidently and efficiently utilize this powerful C-C bond-forming reaction to advance their scientific objectives.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Wikipedia. (2024). Suzuki reaction. [Link]

-

Myers, A. The Suzuki Reaction. Chem 115. [Link]

-

Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Academia.edu. [Link]

-

Doolan, T., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]

-

Mittal, M., et al. (2023). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain applications. Heliyon. [Link]

-

White Rose Research Online. (2018). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

-

ArODES HES-SO. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

-

Singh, S., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

-

Scilit. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. [Link]

-

Sai, K., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. [Link]

-

Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

-

PubMed. (2022). Synthesis of Palladium-Catalysed C-C Bond Forming 5-Chloro Quinolines via Suzuki-Miyaura Coupling; Anti-Pancreatic Cancer Screening on PANC-1 Cell Lines. [Link]

-

PubMed. (2011). Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling. [Link]

-

ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (PDF) Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review [academia.edu]

- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemijournal.com [chemijournal.com]

- 5. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. arodes.hes-so.ch [arodes.hes-so.ch]

- 15. reddit.com [reddit.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Application Notes and Protocols for the Derivatization of the Hydroxyl Group of (6-Chloroquinolin-8-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methodologies for the derivatization of the primary hydroxyl group of (6-Chloroquinolin-8-yl)methanol. The strategic modification of this functional group is a critical step in medicinal chemistry and drug development, enabling the modulation of crucial physicochemical properties such as solubility, lipophilicity, metabolic stability, and bioavailability.[1][2][][4][5][6] This document outlines detailed protocols for two primary derivatization strategies: esterification and etherification. Furthermore, it provides systematic procedures for the purification and rigorous spectroscopic characterization of the resulting derivatives, ensuring scientific integrity and reproducibility. The insights and protocols herein are designed to empower researchers to synthesize novel analogs of (6-Chloroquinolin-8-yl)methanol with tailored properties for diverse therapeutic applications.

Introduction: The Strategic Imperative for Derivatization

(6-Chloroquinolin-8-yl)methanol is a heterocyclic scaffold of significant interest in medicinal chemistry, with the quinoline core being a constituent of numerous pharmacologically active agents.[7][8][9][10] The primary hydroxyl group at the 8-position offers a versatile handle for chemical modification. Derivatization of this hydroxyl group can be employed as a prodrug strategy, where an inactive or less active parent molecule is converted into a pharmacologically active metabolite in the body.[1][11][12] Such modifications are often designed to overcome challenges in drug formulation and delivery.[11] For instance, increasing lipophilicity through derivatization can enhance membrane permeability and oral absorption.[12][13] Conversely, the introduction of polar moieties can improve aqueous solubility for intravenous formulations.[2][4][13]

The choice of derivatization strategy is dictated by the desired physicochemical and pharmacokinetic profile of the target molecule. This guide will focus on two of the most robust and widely applicable methods for hydroxyl group modification: esterification and etherification.

Derivatization Strategies and Protocols

The following sections detail the theoretical basis and practical execution of esterification and etherification reactions tailored for (6-Chloroquinolin-8-yl)methanol.

Esterification: Modulating Properties via Ester Linkages

Esterification is a common and effective method for masking the polarity of a hydroxyl group.[12][14] Ester-based prodrugs are frequently utilized to enhance lipophilicity and are often readily cleaved in vivo by esterases to release the active parent drug.[11][] The reaction typically involves the coupling of the alcohol with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride.[14]

This classic method utilizes an excess of a carboxylic acid and a strong acid catalyst to drive the equilibrium towards the ester product.[16][17]

Protocol: Synthesis of (6-Chloroquinolin-8-yl)methyl acetate

-

Reagents and Materials:

-

(6-Chloroquinolin-8-yl)methanol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser and Dean-Stark trap

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser, add (6-Chloroquinolin-8-yl)methanol (1.0 g, 1 equivalent).

-

Add toluene (40 mL) and glacial acetic acid (5 equivalents).

-

Carefully add concentrated sulfuric acid (0.1 equivalents) dropwise with stirring.

-

Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.[17]

-

Continue refluxing until no more water is collected or the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing 50 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).[17]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[17]

-

Purify the crude product by column chromatography on silica gel.

-

This method is often faster and proceeds under milder conditions than Fischer esterification, using a base to neutralize the HCl byproduct.

Protocol: Synthesis of (6-Chloroquinolin-8-yl)methyl benzoate

-

Reagents and Materials:

-

(6-Chloroquinolin-8-yl)methanol

-

Benzoyl Chloride

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

-

Procedure:

-

Dissolve (6-Chloroquinolin-8-yl)methanol (1.0 g, 1 equivalent) in dry DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridine (1.5 equivalents) and cool the mixture to 0 °C in an ice bath.

-

Add benzoyl chloride (1.2 equivalents) dropwise via a dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC.

-

Quench the reaction by adding 1 M HCl (20 mL).

-

Separate the organic layer and wash it sequentially with 1 M HCl (1 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the residue by flash chromatography.

-

Etherification: Forming Stable Ether Linkages

Etherification provides a more chemically stable linkage compared to esters, which can be advantageous for applications where metabolic cleavage is not desired.[18] The Williamson ether synthesis is a cornerstone method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide.[19][20][21]

Protocol: Synthesis of 8-(Methoxymethyl)-6-chloroquinoline

-

Reagents and Materials:

-

(6-Chloroquinolin-8-yl)methanol

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Methyl Iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringe and septum

-

-

Procedure:

-

To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add a suspension of NaH (1.5 equivalents) in anhydrous THF (15 mL).

-

Cool the suspension to 0 °C.

-

Dissolve (6-Chloroquinolin-8-yl)methanol (1.0 g, 1 equivalent) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

-

Stir at room temperature overnight, monitoring the reaction by TLC.

-

Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

-

Extract the product with diethyl ether (3 x 25 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

-

Purification and Characterization of Derivatives

Rigorous purification and characterization are essential to confirm the identity and purity of the synthesized derivatives.

Purification

Column chromatography on silica gel is the standard method for purifying the synthesized esters and ethers. The choice of eluent system will depend on the polarity of the derivative and should be determined by TLC analysis.

Characterization

A combination of spectroscopic techniques is necessary for unambiguous structure elucidation.[22]

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the derivatized products.[22][23]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[22]

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Proton | (6-Chloroquinolin-8-yl)methanol | (6-Chloroquinolin-8-yl)methyl acetate | 8-(Methoxymethyl)-6-chloroquinoline |

| H-2 | ~8.9 | ~8.9 | ~8.9 |

| H-3 | ~7.4 | ~7.4 | ~7.4 |

| H-4 | ~8.1 | ~8.1 | ~8.1 |

| H-5 | ~7.8 | ~7.8 | ~7.8 |

| H-7 | ~7.6 | ~7.6 | ~7.6 |

| -CH₂- | ~5.0 | ~5.5 | ~4.8 |

| -OH | Variable | - | - |

| -COCH₃ | - | ~2.1 | - |

| -OCH₃ | - | - | ~3.5 |

Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Carbon | (6-Chloroquinolin-8-yl)methanol | (6-Chloroquinolin-8-yl)methyl acetate | 8-(Methoxymethyl)-6-chloroquinoline |

| C-2 | ~150 | ~150 | ~150 |

| C-3 | ~121 | ~121 | ~121 |

| C-4 | ~136 | ~136 | ~136 |

| C-4a | ~128 | ~128 | ~128 |

| C-5 | ~127 | ~127 | ~127 |

| C-6 | ~130 | ~130 | ~130 |

| C-7 | ~126 | ~126 | ~126 |

| C-8 | ~137 | ~135 | ~138 |

| C-8a | ~147 | ~147 | ~147 |

| -CH₂- | ~62 | ~64 | ~73 |

| -C=O | - | ~171 | - |

| -COCH₃ | - | ~21 | - |

| -OCH₃ | - | - | ~58 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.[22]

-

Sample Preparation: A small amount of the sample is introduced into the mass spectrometer, often via direct insertion or after chromatographic separation.[22]

Table 3: Expected Molecular Ions (m/z)

| Compound | Formula | Exact Mass | Expected [M+H]⁺ |

| (6-Chloroquinolin-8-yl)methanol | C₁₀H₈ClNO | 193.03 | 194.04 |

| (6-Chloroquinolin-8-yl)methyl acetate | C₁₂H₁₀ClNO₂ | 235.04 | 236.05 |

| 8-(Methoxymethyl)-6-chloroquinoline | C₁₁H₁₀ClNO | 207.05 | 208.06 |

Visualizing the Workflow and Reactions

Conclusion

The derivatization of the hydroxyl group of (6-Chloroquinolin-8-yl)methanol is a pivotal strategy for the synthesis of novel compounds with potentially enhanced therapeutic properties. The detailed protocols for esterification and etherification provided in this guide, along with the methodologies for purification and characterization, offer a robust framework for researchers in drug discovery and medicinal chemistry. The successful application of these techniques will facilitate the development of new quinoline-based derivatives with tailored physicochemical and pharmacokinetic profiles, ultimately contributing to the advancement of novel therapeutics.

References

- Silane, Z. M. (2025, May 23). Hydroxyl Protecting Groups In Multi-Step Syntheses. ZM Silane Limited.

- Highfine Biotech. (2024, March 29). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). Suzhou Highfine Biotech.

- Benchchem. (n.d.). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Benchchem.

- National Institutes of Health. (n.d.). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. PMC.

- SlideShare. (n.d.). Protection of OH group of alcohol.

- Westin, J. (n.d.). Protecting Groups. Organic Chemistry - Jack Westin.

- Unknown. (n.d.). Protecting Groups for Organic Synthesis.

- ResearchGate. (n.d.). (PDF) Prodrugs of Alcohols and Phenols.

- WuXi AppTec. (2024, August 29). Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations.

- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.

- BOC Sciences. (2023, September 26). Prodrug Activation Strategies.

- International Journal of Pharmaceutical Sciences. (2025, March 13). Pro-Drug Development.

- Benchchem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Desai, N. C., Rajpara, K. M., & Joshi, V. V. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Bioorganic & Medicinal Chemistry Letters, 22(22), 6871–6875.

- RSC Publishing. (2022, May 13). Strategies for the direct oxidative esterification of thiols with alcohols.

- ResearchGate. (2025, August 6). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.

- Unknown. (2024, September 26). Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis.

- ResearchGate. (2025, August 5). A simple and easy approach to the derivatization of alcohols for study by soft ionization mass spectrometry methods.

- Unknown. (n.d.). Chemo- and Site-Selective Derivatizations of Natural Products Enabling Biological Studies.

- Royal Society of Chemistry. (2024, January 11). Alcohol synthesis based on the S N 2 reactions of alkyl halides with the squarate dianion.

- ACS Publications. (2014, July 17). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment | Journal of Chemical Education.

- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.

- Master Organic Chemistry. (2015, February 27). Making Alkyl Halides From Alcohols.

- ResearchGate. (n.d.). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation | Request PDF.

- ResearchGate. (2025, August 6). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex.

- PubMed. (2014, September 12). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents.

- Organic Chemistry Portal. (n.d.). Ester synthesis by oxidative esterification.

- National Institutes of Health. (2023, November 9). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. PMC.

- BOC Sciences. (n.d.). API Properties & Their Impact on Drug Performance.

- Schimmelmann Research. (n.d.). Derivatizing Compounds: Available Compounds: Reference Materials.

- ResearchGate. (2025, August 6). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes | Request PDF.

- PubMed. (2023, November 9). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization.

- Pharma Inventor Inc. (n.d.). API Physico-Chemical.

- Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs.

- MDPI. (2022, December 7). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario.

- MDPI. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- Scilit. (2020, September 20). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- Taylor & Francis Online. (2018, May 18). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.

Sources

- 1. Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmainventor.com [pharmainventor.com]

- 6. labinsights.nl [labinsights.nl]

- 7. Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scilit.com [scilit.com]

- 11. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 18. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 19. byjus.com [byjus.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. benchchem.com [benchchem.com]

Experimental protocol for N-alkylation of 4-amino-7-chloroquinolines

Application Note: Precision N-Alkylation & Functionalization of 4-Amino-7-Chloroquinolines

Executive Summary

The 4-amino-7-chloroquinoline (4-ACQ) scaffold is a privileged pharmacophore, serving as the core structure for historic antimalarials (Chloroquine, Hydroxychloroquine) and emerging kinase inhibitors. While the "textbook" definition of N-alkylation implies direct reaction of the amine with an alkyl halide, this approach is fraught with regioselectivity issues due to the competing nucleophilicity of the endocyclic quinoline nitrogen (N1) versus the exocyclic amino group (N4).

This guide provides a hierarchically structured protocol for synthesizing N-substituted 4-amino-7-chloroquinolines. We prioritize Reductive Amination for direct functionalization of the amine and contrast it with the industry-standard Nucleophilic Aromatic Substitution (

Strategic Analysis: Route Selection & Regiochemistry

Before initiating synthesis, researchers must understand the electronic landscape of the scaffold. The 4-amino-7-chloroquinoline system possesses two distinct nucleophilic sites:

-

Endocyclic Nitrogen (N1): Highly basic (pKa ~9.1) and nucleophilic in neutral media. Direct alkylation with alkyl halides often leads to N1-quaternization (formation of quinolinium salts) rather than the desired N4-alkylation.

-

Exocyclic Nitrogen (N4): The lone pair is delocalized into the aromatic system, reducing its nucleophilicity. To alkylate here selectively, one must either:

-

Method A (Reductive Amination): Leverage the condensation of N4 with an aldehyde (Imine formation) followed by reduction.[1]

-

Method B (Deprotonation): Use a strong base (e.g., NaH) to create the N4-anion, effectively outcompeting N1.

-

Method C (

- "Reverse" Synthesis): Avoid the competition entirely by displacing a C4-chloride with a pre-alkylated amine.

-

Decision Matrix: Selecting the Right Protocol

Figure 1: Strategic decision tree for synthesis of N-alkylated 4-amino-7-chloroquinolines.

PROTOCOL 1: Reductive Amination (Direct Functionalization)

Best for: Converting 4-amino-7-chloroquinoline to secondary amines (mono-alkylation) without N1-quaternization. Mechanism: Formation of a reversible hemiaminal/imine at N4, followed by irreversible hydride reduction.

Materials

-

Substrate: 4-Amino-7-chloroquinoline (1.0 equiv)

-

Carbonyl Source: Aldehyde (1.1–1.5 equiv)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv) or NaBH4.

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

-

Additive: Acetic Acid (AcOH) (catalytic to stoichiometric).

Step-by-Step Methodology

-

Imine Formation:

-

In a flame-dried flask, dissolve 4-amino-7-chloroquinoline (1 mmol) in DCE (5 mL).

-

Add the appropriate aldehyde (1.2 mmol).

-

Add Glacial Acetic Acid (1.2 mmol). Note: Acid catalysis is crucial to activate the aldehyde and protonate the imine, facilitating reduction.

-

Stir at room temperature for 1–2 hours under inert atmosphere (

or Ar). Monitor by TLC for the disappearance of the starting amine.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) in portions. Why STAB? It is milder than NaBH4 and less likely to reduce the aldehyde directly, favoring the imine reduction.

-

Allow the reaction to warm to room temperature and stir overnight (12–16 h).

-

-

Quench & Workup:

-

Quench with saturated aqueous

solution. -

Extract with DCM (

mL). -

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification:

-

Flash column chromatography (typically MeOH/DCM gradient or EtOAc/Hexanes).

-

Critical Control Point: If the reaction stalls at the imine stage, switch solvent to Methanol and use

PROTOCOL 2: Nucleophilic Aromatic Substitution ( )

Best for: Large-scale synthesis, creating tertiary amines, or when the alkyl chain is complex (e.g., diamine side chains like in Chloroquine). Concept: Instead of alkylating the amine, we displace the chloride of 4,7-dichloroquinoline with a primary or secondary amine.

Materials

-

Substrate: 4,7-Dichloroquinoline (1.0 equiv)

-

Nucleophile: Target Alkyl Amine (e.g., 4-diethylamino-1-methylbutylamine) (2.0–5.0 equiv).

-

Solvent: Neat (no solvent) or Phenol (melt).

-

Temperature: 80°C – 180°C.

Step-by-Step Methodology (Neat/Melt Variant)

-

Preparation:

-

Charge a pressure tube or round-bottom flask with 4,7-dichloroquinoline (1 mmol).

-

Add the amine nucleophile (3–5 mmol). Excess amine acts as both solvent and proton scavenger.

-

Optional: For unreactive amines, add Phenol (2 mmol). Phenol acts as a proton shuttle and solvent, significantly lowering the activation energy.

-

-

Reaction:

-

Heat the mixture to 120–140°C.

-

Stir for 4–12 hours.

-

Monitoring: The reaction often turns dark brown/viscous. Monitor by HPLC or TLC.

-

-

Workup:

-

Cool to room temperature.[2]

-

Basify with 2M NaOH (to pH > 11). This liberates the free base from the HCl salt formed during substitution.

-

Extract with EtOAc or DCM.

-

-

Purification:

-

Recrystallization (often from cyclohexane or ethanol/water) is preferred for this route due to the high crystallinity of these derivatives.

-

Comparative Data & Troubleshooting

Table 1: Comparison of Synthetic Routes

| Feature | Protocol 1: Reductive Amination | Protocol 2: | Direct Alkylation (Alkyl Halide) |

| Regioselectivity | High (Exocyclic N4) | Perfect (Only C4 substitution) | Poor (N1 vs N4 competition) |

| Scope | Secondary Amines | Sec. & Tert. Amines | Mixtures |

| Conditions | Mild (RT, Acidic) | Harsh (High Temp, Basic) | Variable |

| Yield | 60–85% | 75–95% | <40% (typically) |

| Primary Risk | Incomplete reduction | Polymerization/Tars | Quaternization (Salt formation) |

Troubleshooting Guide

-

Issue: N1-Alkylation (Quaternization) observed.

-

Cause: Using alkyl halides with neutral base.

-

Fix: Switch to Reductive Amination (Protocol 1). If you must use alkyl halides, use NaH in DMF at 0°C to deprotonate N4 first, making it the superior nucleophile.

-

-

Issue: Low Conversion in Protocol 1.

-

Cause: Steric hindrance or poor imine stability.

-

Fix: Add molecular sieves (4Å) to drive imine formation by removing water. Increase temp to 40°C before adding reducing agent.

-

References

-

Opsenica, I. M., et al. (2013). "4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity."[3] Journal of Medicinal Chemistry. Link

- Key Insight: Describes the reductive amination of aldehyde precursors to couple with the 4-amino-7-chloroquinoline scaffold.

-

Melato, S., et al. (2007).[4] "Microwave-Assisted Synthesis of 4-Aminoquinolines." Journal of Combinatorial Chemistry. Link